molecular formula C9H12O3 B2424416 (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 2550997-64-1

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No. B2424416
CAS RN: 2550997-64-1
M. Wt: 168.192
InChI Key: LOIFQAZXRVMAHF-GKROBHDKSA-N
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Description

“(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid” is a chemical compound. It’s related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds related to “(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Odor Detection and Interaction with Other Compounds

The study by Miyazawa et al. (2009) explored the odor detection of mixtures of homologous carboxylic acids, including their interaction with other odorants. This research is significant in understanding the olfactory properties and potential applications of carboxylic acids in fragrance industries or food science. The findings revealed that the detection probabilities for mixtures vary with the similarity in carbon-chain length and the interaction with other unrelated compounds (Miyazawa et al., 2009).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) reviewed the inhibition effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The research is crucial for industrial applications where carboxylic acids are used as precursors for various chemicals. Understanding the inhibition mechanisms can help in engineering more robust microbial strains for industrial purposes (Jarboe et al., 2013).

Antioxidant, Microbiological, and Cytotoxic Activity

Godlewska-Żyłkiewicz et al. (2020) conducted a review to compare the structural differences of selected carboxylic acids and their effect on antioxidant, antimicrobial, and cytotoxic activity. This research is pivotal for pharmaceutical and medical applications, where understanding the bioactivity of compounds is essential for drug design and therapeutic use (Godlewska-Żyłkiewicz et al., 2020).

Human Metabolism and Excretion Kinetics

Stoeckelhuber et al. (2017) examined the human metabolism and excretion kinetics of 7-hydroxycitronellal, a compound structurally similar to the subject carboxylic acid. The study provided insights into the metabolic pathways and potential biomarkers for exposure, which are valuable for safety assessments and understanding the biological impact of exposure to such compounds (Stoeckelhuber et al., 2017).

Future Directions

The future directions for research on “(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid” and related compounds could involve further exploration of their biological activities and the development of more efficient synthesis methodologies .

properties

IUPAC Name

(1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h4-6,8,10H,1-3H2,(H,11,12)/t5-,6+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFQAZXRVMAHF-GKROBHDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid

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